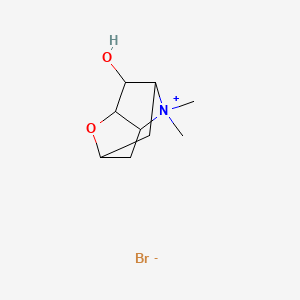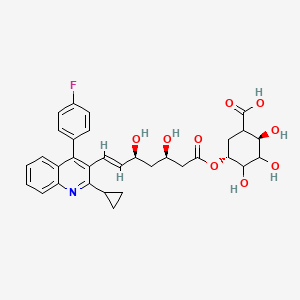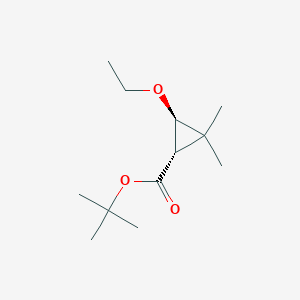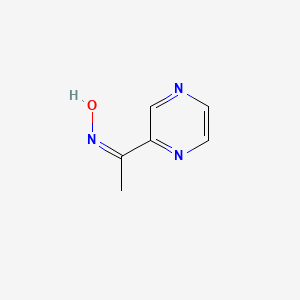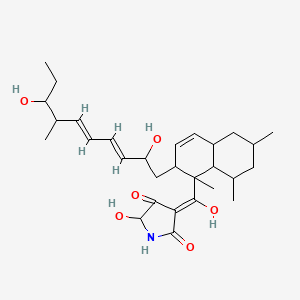
Ochratoxin A-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ochratoxin A-d5, also known as Phe-OTA-d5, is a deuterium-labeled Ochratoxin A . It is a mycotoxin typically produced by the species of Aspergillus genus . It is commonly found as a secondary metabolite in various food items such as cereals, coffee, grape must, wine, beer, etc .
Synthesis Analysis
The synthesis of Ochratoxin A-d5 involves several complex chemical reactions . A detailed synthesis process can be found in the paper titled "A New and Expedient Total Synthesis of Ochratoxin A and d5-Ochratoxin A" .Molecular Structure Analysis
Ochratoxin A structurally consists of a para-chlorophenolic group containing a dihydroisocoumarin moiety that is amide-linked to L-phenylalanine . The chemical name is: L-phenylalanine-N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyrane-7-yl)carbonyl]-®-isocoumarin .Chemical Reactions Analysis
The chemical reactions involving Ochratoxin A-d5 are complex and involve several stages . More details can be found in the paper titled "A New and Expedient Total Synthesis of Ochratoxin A and d5-Ochratoxin A" .Physical And Chemical Properties Analysis
Ochratoxin A-d5 has a molecular weight of 408.84 . It is a stable compound that can endure the physicochemical conditions of modern food processing .Aplicaciones Científicas De Investigación
Application in Food and Agricultural Products Safety
- Field : Food Safety and Agriculture
- Summary : Ochratoxin A (OTA) is a toxic molecule produced by Penicillium and Aspergillus, and it’s widely found in food and agricultural products . Due to its severe nephrotoxicity, immunotoxicity, neurotoxicity, and teratogenic mutagenesis, it’s crucial to develop effective, economical, and environmentally friendly methods for OTA decontamination and detoxification .
- Methods : The application of technology in OTA prevention, removal, and detoxification has been summarized from physical, chemical, and biological aspects, depending on the properties of OTA . Each method has its advantages and disadvantages .
- Results : Biological methods have shown the greatest potential to degrade OTA . This review provides some ideas for searching for new strains and degrading enzymes .
Application in Toxicology
- Field : Toxicology
- Summary : Ochratoxin A (OTA) is a widely-spread mycotoxin causing major health risks . The focus of this research is on the molecular and cellular interactions of OTA .
- Methods : The research describes the chemistry and toxicokinetics of this mycotoxin . It also discusses the inhibition of protein synthesis and energy production, induction of oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest .
- Results : OTA binds very strongly to human and animal albumin . Displacement of OTA from albumin by drugs and by natural flavonoids are discussed in detail, hypothesizing their potentially beneficial effect in order to prevent or attenuate the OTA-induced toxic consequences .
Application in Analytical Chemistry
- Field : Analytical Chemistry
- Summary : Ochratoxin A-d5 is the d5 isotope-labelled analog of mycotoxin, Ochratoxin A . It is often used as an internal standard in analytical chemistry .
- Methods : The isotope-labelled analog is used in mass spectrometry for accurate quantification of Ochratoxin A in various samples . The presence of the deuterium atoms allows for easy differentiation between the analyte and the internal standard .
- Results : The use of Ochratoxin A-d5 improves the accuracy and reliability of Ochratoxin A quantification in complex matrices .
Application in Food Irradiation
- Field : Food Safety
- Summary : The removal of OTA through gamma-ray irradiation of artificially contaminated corn has been studied .
- Methods : The study showed that the highly reactive radicals produced by irradiation could attack the formation of double bonds of aromatic rings in the OTA molecules .
- Results : This method could potentially be used to reduce the levels of OTA in contaminated food products .
Application in Molecular Biology
- Field : Molecular Biology
- Summary : The biosynthesis of OTA has been studied in detail, with a focus on the molecular biology of OTA-producing fungi .
- Methods : The study discusses the identification and characterization of ochratoxin biosynthetic genes in both Penicillium and Aspergillus species .
- Results : This research provides valuable insights into the molecular mechanisms underlying OTA production, which could potentially be exploited for the development of new strategies for OTA prevention and control .
Safety And Hazards
Ochratoxin A-d5 is considered hazardous. It causes serious eye irritation and may cause cancer . It is fatal if swallowed or inhaled . Safety measures include avoiding contact with skin, eyes, or clothing, not eating, drinking, or smoking when using this product, and not breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
Propiedades
Número CAS |
666236-28-8 |
|---|---|
Nombre del producto |
Ochratoxin A-d5 |
Fórmula molecular |
C₂₀H₁₃D₅ClNO₆ |
Peso molecular |
408.84 |
Sinónimos |
N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine; (-)- N-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)_x000B_carbonyl]-3-(phenyl-d5)alanine; (R)-N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)
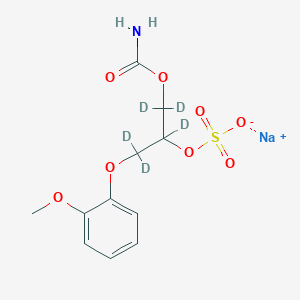
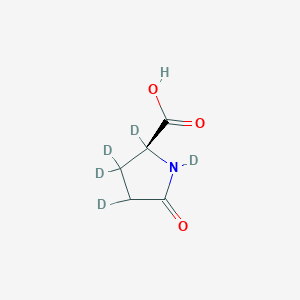
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)
